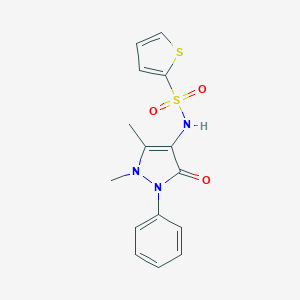

N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对接和DFT研究

该化合物已用于对接和密度泛函理论 (DFT) 研究 . 它通过单晶XRD分析合成并表征 . 研究了稳定超分子组装体的各种分子间相互作用,包括氢键和涉及π环的相互作用 . 进行相互作用能计算以找到稳定超分子组装体中突出的相互作用能类型 .

量子参数研究

使用Def2-SVPD基组结合B3LYP的混合方法研究了制备化合物的量子参数 . 结果表明实验和理论计算之间存在相当大的相似性 .

生物活性

4-氨基安替比林及其衍生物,包括该化合物,已针对不同的生物疾病进行过测试,例如镇痛、抗炎和抗癌活性 .

生物活性化合物的合成

4-氨基安替比林,合成该化合物的组成部分,已被用于合成不同的杂环和生物活性化合物 .

染料和颜料的制备

4-氨基安替比林的衍生物,用于该化合物的合成,为染料和颜料的制备做出了贡献 .

在催化过程中的应用

作用机制

Target of Action

It was found that the compound was docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity .

Mode of Action

The compound shows good binding interaction with its target, as evidenced by a docking study . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its target through electron transfer processes.

生物活性

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring fused with a thiophene moiety and a sulfonamide group. Its molecular formula is C15H16N4O2S, with a molecular weight of approximately 336.38 g/mol.

Synthesis and Characterization

Recent studies have reported various synthetic routes for obtaining this compound, often involving multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the thiophene and sulfonamide functionalities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide has been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX). In assays measuring prostaglandin E2 production, it was found to significantly reduce inflammation in a dose-dependent manner, with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (µg/mL) |

|---|---|

| N-(1,5-dimethyl...) | 54.65 |

| Diclofenac | 60.00 |

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have shown promising results. The compound demonstrated selective cytotoxicity towards MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

Case Studies

- Study on Antimicrobial Properties : A recent publication examined the antimicrobial efficacy of several pyrazole derivatives including N-(1,5-dimethyl...) against clinical isolates. The study concluded that modifications in the thiophene moiety significantly enhanced antibacterial activity .

- Anti-inflammatory Mechanism : Another investigation focused on the mechanism of action related to COX inhibition. The results indicated that N-(1,5-dimethyl...) effectively inhibited COX-2 more selectively than COX-1, suggesting its potential as a safer alternative for treating inflammatory conditions .

属性

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-11-14(16-23(20,21)13-9-6-10-22-13)15(19)18(17(11)2)12-7-4-3-5-8-12/h3-10,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFMHGTMANLDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。